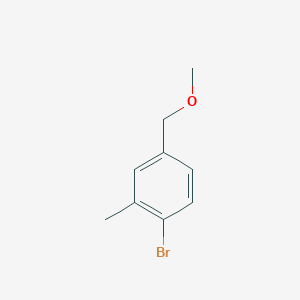

1-Bromo-4-(methoxymethyl)-2-methylbenzene

Description

Contextualization within Halogenated Aromatic Compounds and Ethers

The utility of 1-Bromo-4-(methoxymethyl)-2-methylbenzene is best understood by considering its classification within two important families of organic compounds: halogenated aromatics and ethers.

Halogenated Aromatic Compounds: Aryl halides, such as the bromobenzene (B47551) derivative in this molecule, are foundational building blocks in modern synthetic chemistry. iloencyclopaedia.orgscience.gov The carbon-halogen bond, in this case, a carbon-bromine bond, is a key reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, a critical step in assembling complex organic molecules. The bromine atom makes the compound an ideal substrate for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, providing a reliable "handle" for molecular construction. iloencyclopaedia.org

Ethers: The methoxymethyl group (-CH2OCH3) is a type of benzylic ether. Benzylic ethers are generally stable under a variety of reaction conditions, including those that are moderately acidic or basic. fiveable.me This stability makes the methoxymethyl group a robust spectator moiety that can be carried through multi-step syntheses without undergoing unwanted reactions. In some synthetic strategies, benzylic ethers can also serve as protecting groups for alcohols, which can be cleaved under specific conditions, such as hydrogenolysis (catalytic hydrogenation). youtube.comyoutube.comjk-sci.com The presence of this ether linkage in this compound adds to its utility, allowing for the introduction of a stable, oxygen-containing substituent into a target molecule.

Significance as a Building Block for Complex Molecular Architectures

The primary significance of this compound lies in its role as a bifunctional building block. The aryl bromide portion of the molecule is the primary site of reactivity, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a go-to method for synthesizing aryl amines, which are prevalent in medicinal chemistry and electronic materials.

The methoxymethyl and methyl substituents on the aromatic ring are largely inert under typical cross-coupling conditions, ensuring that the core structure of the building block is transferred intact to the final product. This allows for the precise installation of the 4-(methoxymethyl)-2-methylphenyl group into a larger, more complex molecule.

Below is a table representing typical conditions for these key cross-coupling reactions where a compound like this compound would serve as the aryl bromide component.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Typical Solvent | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | Toluene (B28343), Dioxane, or THF/Water | C(aryl)-C(aryl/vinyl) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | C(aryl)-N |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | C(aryl)-C(vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | C(aryl)-C(alkynyl) |

This is an interactive table. You can sort and filter the data.

Overview of Key Research Areas and Challenges

While this compound is a versatile building block, its application is part of broader research areas and is subject to common synthetic challenges.

Key Research Areas:

Catalyst Development: A major focus in organic synthesis is the development of more efficient and robust catalysts and ligands for cross-coupling reactions. Research aims to find systems that can operate at lower catalyst loadings, use milder conditions, and are tolerant of a wider range of functional groups.

Green Chemistry: Efforts are ongoing to make these powerful synthetic methods more environmentally friendly. This includes replacing traditional organic solvents with greener alternatives, such as water or bio-based solvents, and developing recyclable catalyst systems.

Flow Chemistry: The adaptation of cross-coupling reactions to continuous flow manufacturing processes is an active area of research. This approach can offer improved safety, efficiency, and scalability compared to traditional batch processing.

Challenges:

Chemoselectivity: In molecules with multiple potentially reactive sites, achieving reaction at only the desired position (chemoselectivity) is a constant challenge. While the C-Br bond is the most reactive site in this compound for cross-coupling, conditions must be carefully chosen to avoid any potential side reactions at the benzylic position of the methoxymethyl group, especially under strongly basic or radical conditions.

Reaction Optimization: For any specific synthetic application, achieving a high yield of the desired product requires careful optimization of reaction parameters. This includes screening different catalysts, ligands, bases, solvents, and temperatures to find the ideal conditions for the coupling of this compound with a specific partner.

Purification: The removal of the catalyst (often a precious metal like palladium) and byproducts from the final product is a critical step, particularly in pharmaceutical synthesis where purity is paramount.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(methoxymethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHJZKMDLBMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256031 | |

| Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-61-4 | |

| Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166386-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Methoxymethyl 2 Methylbenzene

Regioselective Bromination Strategies for Substituted Toluenes

Achieving the correct placement of the bromine atom on a substituted toluene (B28343) precursor is a significant challenge in the synthesis of the target molecule. The substitution pattern—with the bromine atom at position 1, the methyl group at position 2, and the methoxymethyl group at position 4—means the bromine and methyl groups are ortho to each other, while the bromine and methoxymethyl groups are in a para arrangement. Direct bromination of a precursor like 4-(methoxymethyl)-2-methylbenzene is complicated because both the methyl and methoxymethyl groups are activating and ortho-para directing, which would likely lead to a mixture of brominated products. Therefore, bromination is often carried out on a precursor where directing effects can be better controlled.

Direct electrophilic aromatic substitution (EAS) is the fundamental method for introducing a bromine atom onto a benzene (B151609) ring. libretexts.org The reactivity and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

Common brominating agents for this purpose include molecular bromine (Br₂) often paired with a Lewis acid catalyst like iron(III) bromide (FeBr₃), and N-Bromosuccinimide (NBS). commonorganicchemistry.comyoutube.com Activating groups, such as the alkyl (-CH₃) and alkoxy (-OCH₃) moieties, direct incoming electrophiles to the ortho and para positions. libretexts.org When multiple activating groups are present, the outcome can be a complex mixture of isomers, making purification difficult and reducing the yield of the desired product. japsr.in For instance, the bromination of toluene itself with Br₂ and FeBr₃ yields a mixture of o-bromotoluene and p-bromotoluene. libretexts.org

Table 1: Common Reagents for Aromatic Bromination

| Reagent | Catalyst/Conditions | Substrate Applicability |

|---|---|---|

| Br₂ | FeBr₃ or AlBr₃ | General purpose for activated and non-activated rings. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HCl), Silica (B1680970) | Primarily for activated aromatic rings like phenols and anilines. commonorganicchemistry.comyoutube.com |

| H₂O₂–HBr | Light irradiation | A greener alternative for brominating toluene derivatives. researchgate.net |

This table provides a summary of common bromination reagents and their applications in organic synthesis.

To enhance the yield and regioselectivity of bromination, reaction conditions must be carefully optimized. The choice of brominating agent, solvent, temperature, and catalyst all play crucial roles. researchgate.net For example, N-Bromosuccinimide is considered a milder source of electrophilic bromine than Br₂ and can sometimes offer better selectivity. masterorganicchemistry.com Its use under aqueous conditions, catalyzed by mandelic acid, has been shown to be effective for the regioselective bromination of activated aromatic compounds. organic-chemistry.org

Electrochemical methods present another avenue for achieving high regioselectivity. cecri.res.in Two-phase electrolysis, for instance, has been employed for the selective side-chain or nuclear bromination of toluene derivatives by controlling the reaction parameters. cecri.res.inresearchgate.net The optimization of current density, electrolyte concentration, and solvent system can lead to high yields of a specific isomer. cecri.res.in

Table 2: Example of Optimized Conditions for Bromination of Toluene Derivatives

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Toluene | H₂O₂–HBr (aq) | CH₂Cl₂ / Light | 0 °C | Benzyl (B1604629) bromide | High | researchgate.net |

| 4-Methoxy-2-methylbenzoic acid | Bu₄NBr₃ | - | - | 1-Bromo-4-methoxy-2-methylbenzene (from decarboxylation) | 98% | rsc.org |

| Toluene | NaBr (aq) / CHCl₃ | Electrochemical | 10-25 °C | Benzyl bromide | 94% | cecri.res.in |

This table showcases optimized reaction conditions from various studies to illustrate the control of selectivity in bromination reactions.

Introduction of the Methoxymethyl Group via Etherification Reactions

The methoxymethyl ether functional group (-CH₂OCH₃) in the target molecule is typically installed by forming an ether bond from a precursor containing a benzyl alcohol (-CH₂OH) or a benzyl halide (-CH₂X).

The Williamson ether synthesis is a robust and widely used method for preparing ethers. byjus.com It involves an Sₙ2 reaction between an alkyl halide and an alkoxide. masterorganicchemistry.com For the synthesis of 1-Bromo-4-(methoxymethyl)-2-methylbenzene, this can be approached in two ways:

Reaction of the sodium salt of (4-bromo-2-methylphenyl)methanol (B173752) with a methyl halide (e.g., methyl iodide).

Reaction of a 4-bromo-1-(halomethyl)-2-methylbenzene (a benzyl halide) with sodium methoxide (B1231860). youtube.com

The second pathway is generally more efficient for primary halides, such as benzyl halides, as it minimizes the risk of elimination side reactions that can occur with secondary or tertiary halides. byjus.commasterorganicchemistry.com The synthesis typically involves treating the corresponding benzyl halide with sodium methoxide in a polar aprotic solvent like THF or DMF. youtube.comdoubtnut.com The alkoxide itself is generated by reacting methanol (B129727) with a strong base like sodium hydride (NaH).

Modern synthetic chemistry has seen the development of catalytic methods for etherification that are often more environmentally friendly than classical approaches. mun.ca These methods frequently involve the direct dehydrative coupling of two alcohols or an alcohol and an alkyl halide, catalyzed by a transition metal. acs.orgyoutube.com

For the synthesis of the target compound, this would involve the direct reaction of (4-bromo-2-methylphenyl)methanol with methanol. Iron(III) salts, such as iron(III) chloride (FeCl₃) or iron(III) triflate (Fe(OTf)₃), have proven to be effective catalysts for the symmetrical and unsymmetrical etherification of benzylic alcohols. acs.orgacs.org These reactions proceed under mild conditions and generate water as the only byproduct, representing a significant green chemistry advantage. acs.org Palladium-based catalysts have also been employed for the dehydrative etherification of benzyl alcohols, often performed in ionic liquids to facilitate catalyst recycling and product separation. mun.canih.gov

Table 3: Catalytic Systems for Etherification of Benzylic Alcohols

| Alcohol Substrate | Second Alcohol/Reagent | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzylic secondary alcohols | Self-condensation | Fe(OTf)₃ / NH₄Cl | Dichloroethane | 81-95% | acs.org |

| Benzyl alcohol | Self-condensation | FeCl₃·6H₂O | Propylene (B89431) Carbonate | 91% | acs.org |

| Substituted benzyl alcohols | Self-condensation | Pd(CH₃CN)₂Cl₂ | Ionic Liquid [BMIm]PF₆ | up to 99% | mun.ca |

This table summarizes various advanced catalytic methods for the synthesis of ethers from alcohols.

Multi-Step Synthetic Sequences from Readily Available Precursors

Given the challenges in achieving the desired regiochemistry through direct substitution on a fully-formed precursor, a linear, multi-step synthesis starting from a simpler, commercially available material is the most practical approach. A plausible route begins with a precursor that already contains the correct bromo-methyl substitution pattern.

Proposed Synthetic Route from 2-Bromo-5-methylbenzoic acid:

A logical and efficient pathway to synthesize this compound (also known as 2-Bromo-5-(methoxymethyl)toluene) starts from 2-bromo-5-methylbenzoic acid.

Step 1: Reduction of the Carboxylic Acid. The first step is the reduction of the carboxylic acid group to a primary benzyl alcohol. This transformation is reliably achieved using a powerful reducing agent.

Reaction: 2-bromo-5-methylbenzoic acid is reduced to (2-bromo-5-methylphenyl)methanol (B1524077).

Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. The reaction is carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), typically starting at 0 °C and then proceeding at room temperature to ensure complete conversion. rsc.org A careful aqueous workup follows to quench the excess reagent and isolate the alcohol product.

Step 2: Williamson Etherification of the Benzyl Alcohol. With the benzyl alcohol in hand, the final step is the formation of the methoxymethyl ether.

Reaction: (2-bromo-5-methylphenyl)methanol is converted to this compound.

Reagents and Conditions: The Williamson ether synthesis is ideal for this step. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the final ether product via an Sₙ2 reaction. byjus.commasterorganicchemistry.com

An alternative to Step 2 would be to first convert the benzyl alcohol into a more reactive benzyl halide (e.g., (2-bromo-5-methylphenyl)methyl bromide) using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine. rsc.org This benzyl bromide can then be reacted with sodium methoxide to yield the target ether. youtube.com

Strategies Involving Benzylic Functionalization

One effective strategy for the synthesis of this compound involves the initial construction of a substituted toluene derivative, followed by functionalization at the benzylic position. A common starting material for this approach is 2-bromo-4-methyltoluene. The synthesis proceeds through the radical bromination of the benzylic methyl group to form 1-bromo-2-(bromomethyl)-4-methylbenzene. This intermediate is then subjected to nucleophilic substitution with sodium methoxide to yield the final product.

| Step | Reactant | Reagent(s) | Product |

| 1 | 2-Bromo-4-methyltoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 1-Bromo-2-(bromomethyl)-4-methylbenzene |

| 2 | 1-Bromo-2-(bromomethyl)-4-methylbenzene | Sodium Methoxide (NaOMe) | This compound |

This method is advantageous as it utilizes readily available starting materials and employs well-established reaction conditions for both benzylic bromination and Williamson ether synthesis.

Sequential Installation of Aromatic Substituents

An alternative approach involves the sequential introduction of the substituents onto the benzene ring. This can be achieved through two primary pathways, each with distinct advantages.

Pathway A: Bromination followed by Methoxymethylation

This pathway commences with the bromination of 4-methylbenzyl alcohol. The hydroxyl group directs the electrophilic substitution to the ortho position, yielding 2-bromo-4-methylbenzyl alcohol. Subsequent etherification of the benzylic alcohol with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl) in the presence of a base, or via a Williamson ether synthesis with sodium hydride and methyl iodide, affords the target molecule.

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Methylbenzyl alcohol | Bromine (Br₂), Iron(III) bromide (FeBr₃) | 2-Bromo-4-methylbenzyl alcohol |

| 2 | 2-Bromo-4-methylbenzyl alcohol | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | This compound |

Pathway B: Methoxymethylation followed by Bromination

In this alternative sequence, 4-methylbenzyl alcohol is first protected as its methoxymethyl ether, forming 1-(methoxymethyl)-4-methylbenzene. The subsequent step involves the electrophilic bromination of this intermediate. The methoxymethyl and methyl groups are both ortho-, para-directing. However, the directing effects and steric hindrance must be carefully considered to achieve the desired 2-bromo isomer selectively.

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Methylbenzyl alcohol | Methoxymethyl chloride (MOM-Cl), Base | 1-(Methoxymethyl)-4-methylbenzene |

| 2 | 1-(Methoxymethyl)-4-methylbenzene | N-Bromosuccinimide (NBS) or Bromine (Br₂) | This compound |

Investigation of Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and safe manufacturing processes. For this compound, this involves exploring advanced synthetic technologies and adhering to the principles of green chemistry.

Exploration of Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly for the benzylic bromination and etherification steps. Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety, especially for highly exothermic or hazardous reactions.

For the benzylic bromination step, a continuous-flow protocol using N-bromosuccinimide (NBS) activated by a light source, such as a compact fluorescent lamp (CFL), can be employed. organic-chemistry.orgacs.org This method avoids the use of hazardous chlorinated solvents like carbon tetrachloride, often replacing them with acetonitrile (B52724). organic-chemistry.orgacs.org The precise control of residence time and temperature in a flow reactor allows for high selectivity and yields, minimizing the formation of dibrominated byproducts. acs.org The scalability of such a process has been demonstrated, with the potential for producing multigram quantities by extending the operation time or using larger reactors. organic-chemistry.org

Similarly, the Williamson ether synthesis step can be adapted to a flow process. The use of a packed-bed reactor containing a solid-supported base could facilitate the continuous etherification of the benzylic bromide with methanol, simplifying purification and catalyst removal.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. Key areas of focus include the use of safer solvents, improving atom economy, and utilizing catalytic methods.

Solvent Selection: The replacement of hazardous solvents is a primary goal. For the electrophilic aromatic bromination, greener alternatives to chlorinated solvents are being explored. While acetonitrile is a common choice in flow chemistry, other solvents with better environmental profiles are under investigation. For the etherification step, propylene carbonate has been shown to be a green and recyclable solvent for iron-catalyzed etherification of benzyl alcohols. acs.org

Atom Economy: The atom economy of the synthesis can be improved by choosing reactions that incorporate a higher percentage of the reactant atoms into the final product. primescholars.com For instance, a direct C-H activation/etherification of 2-bromo-4-methyltoluene would be a more atom-economical approach to forming the methoxymethyl ether than a multi-step sequence involving bromination and substitution. While not yet specifically reported for this molecule, research into such direct functionalization is an active area. scilit.com

Catalysis: The use of catalytic methods is preferred over stoichiometric reagents. For the bromination step, employing catalytic amounts of a Lewis acid or using an oxidative bromination with a bromide salt and a green oxidant can be more sustainable than using a full equivalent of bromine. nih.gov In the etherification step, phase-transfer catalysis (PTC) presents a green and efficient method. researchgate.netgoogle.com PTC can enhance reaction rates, allow for the use of less hazardous bases, and often enables the use of water as a solvent, significantly improving the environmental footprint of the process. researchgate.netgoogle.com

By integrating these scalable and green chemistry approaches, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 4 Methoxymethyl 2 Methylbenzene

Reactivity of the Aryl Bromide Moiety

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 1-bromo-4-(methoxymethyl)-2-methylbenzene is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis, most commonly with palladium. These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), transmetalation with a nucleophilic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. For a sterically hindered and electron-rich substrate like this compound, the reaction typically requires a highly active palladium catalyst. The oxidative addition step is often rate-limiting for such substrates, necessitating the use of bulky, electron-rich phosphine ligands to facilitate this process.

Studies on analogous compounds like 2-bromo-p-xylene show that Suzuki couplings can be successfully carried out, often at room temperature, when employing specialized ligand systems. The choice of base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is also crucial for the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide Data presented is for the analogous substrate 2-bromo-p-xylene and is representative of the expected conditions for this compound.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene (B28343)/H₂O | RT | >95 |

| 4-Tolylboronic acid | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | K₃PO₄ | Dioxane | 100 | High |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | t-BuOH | 80 | High |

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. This reaction is fundamental for synthesizing arylamines. Similar to the Suzuki coupling, the efficiency of this reaction with substrates like this compound depends heavily on the catalyst system. Research on the closely related 1-bromo-2,4-dimethylbenzene demonstrates that palladium catalysts paired with specialized ligands like Xantphos can effectively couple various amines. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is standard for this transformation.

The reaction scope is broad, allowing for the coupling of both primary and secondary amines. For example, 1-bromo-2,4-dimethylbenzene has been successfully coupled with n-propylamine under specific catalytic conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of an Analogous Aryl Bromide Data presented is for the analogous substrate 1-bromo-2,4-dimethylbenzene and is representative of the expected conditions for this compound.

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pyrimidin-2-amine derivative | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 35 |

| n-Propylamine | Pd-based precatalyst | BrettPhos | NaOt-Bu | THF | 26 | Not specified |

| Morpholine | Pd(OAc)₂ | Dicyclohexylphenylphosphine | NaOt-Bu | Toluene | RT | Low (<5%) |

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. The standard catalytic system involves a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base which also serves as the solvent (e.g., triethylamine or diisopropylamine).

For sterically hindered aryl bromides like 2-bromo-p-xylene, the reaction can proceed to give moderate to good yields. The steric bulk near the reaction site can impede the catalytic process, sometimes requiring higher temperatures or longer reaction times. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates.

Table 3: Representative Conditions for Sonogashira Coupling of an Analogous Aryl Bromide Data presented is for the analogous substrate 2-bromo-p-xylene and is representative of the expected conditions for this compound.

| Alkyne Partner | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd/MgAl-LDH (0.2) | None (Cu-free) | K₂CO₃ | H₂O | 100 | 80 |

| Phenylacetylene | [PdCl₂(NHC)(PPh₃)] (0.5) | None (Cu-free) | Cs₂CO₃ | DMSO | 120 | 57-88 |

The Kumada-Corriu coupling utilizes highly reactive organomagnesium reagents (Grignard reagents) to couple with aryl halides. This reaction can be catalyzed by either palladium or nickel complexes. Due to the high reactivity of Grignard reagents, the reaction often proceeds under mild conditions but may have limited functional group tolerance. Iron-catalyzed Kumada-type couplings have also been explored for substrates like 2-bromo-p-xylene.

The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. This reaction is a powerful tool for C-C bond formation and is typically catalyzed by palladium or nickel. The reactivity of 1-bromo-2,4-dimethylbenzene in a Negishi-type reaction, forming a lithiated intermediate that is then coupled, has been documented.

Table 4: Representative Conditions for Kumada-Corriu and Negishi Couplings of Analogous Aryl Bromides Data is for analogous substrates and represents expected conditions for this compound.

| Reaction Type | Coupling Partner | Catalyst | Solvent | Conditions | Product | Ref. |

| Kumada | Aryl Grignard | Iron-based | Not specified | Low temp. | Biaryl | |

| Negishi (via lithiation) | t-BuLi, then electrophile | None specified | THF | -78 °C to 25 °C | Substituted arene |

The success of cross-coupling reactions involving challenging substrates like this compound is critically dependent on the design of the catalyst and its associated ligands. The electron-donating nature of the methyl and methoxymethyl groups, combined with the steric hindrance from the ortho-methyl group, makes the oxidative addition of the C-Br bond to the palladium center the most difficult step in the catalytic cycle.

To overcome this hurdle, modern catalysis employs bulky and electron-rich ligands.

Bulky Ligands: Sterically demanding ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species that is necessary for oxidative addition. The bulk also facilitates the final reductive elimination step.

Electron-Rich Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium center. This enhanced electron density facilitates the cleavage of the aryl-bromide bond during oxidative addition. Dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs) are prime examples of highly effective electron-rich ligands used for coupling unactivated or sterically hindered aryl halides.

For instance, the use of dicyclohexylphenylphosphine for the amination of 2-bromo-p-xylene at room temperature resulted in a very low conversion, highlighting the need for more specialized ligands for such transformations. In contrast, advanced ligands like SPhos enable Suzuki couplings of hindered substrates in excellent yields, sometimes even at room temperature.

Stereoconvergent and Enantioselective Cross-Coupling Principles

Stereoconvergent cross-coupling reactions represent a powerful strategy for the synthesis of chiral molecules from racemic starting materials. In these reactions, a racemic electrophile, such as a secondary benzylic halide, is coupled with a nucleophilic partner in the presence of a chiral catalyst. The catalyst system is designed to react at different rates with the two enantiomers of the electrophile, or to control the stereochemistry of a common intermediate, ultimately funneling both starting enantiomers into a single, highly enantioenriched product.

While specific studies on this compound are not prevalent, the principles can be applied to its derivatives. For instance, if the methoxymethyl group were replaced by a 1-bromoethyl group, the resulting racemic benzylic bromide could undergo stereoconvergent cross-coupling. Nickel- and palladium-based catalysts, paired with chiral ligands like bis(oxazolines) (Pybox) or isoquinoline-oxazolines, are commonly employed. acs.org For example, the nickel-catalyzed Negishi cross-coupling between a racemic benzylic bromide and an organozinc reagent can produce chiral products with high enantiomeric excess (ee). acs.org The reaction proceeds through a mechanism where the chiral catalyst controls the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one enantiomer of the product. acs.org

Table 1: Examples of Chiral Ligands in Stereoconvergent Cross-Coupling

| Ligand Type | Metal Catalyst | Typical Electrophile | Typical Nucleophile |

|---|---|---|---|

| Bis(oxazoline) (Box) | Nickel | α-Halo Ketones | Organomagnesium |

| Isoquinoline-oxazoline | Nickel | Benzylic Bromides | Organozinc |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism does not typically occur with simple aryl halides due to the high energy required to form an aryl cation (SN1) and the steric hindrance of the aromatic ring preventing backside attack (SN2). wikipedia.org Instead, the reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

In the first step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgjove.com This step temporarily disrupts the aromaticity of the ring. In the second, typically fast, step, the leaving group is eliminated, restoring the aromatic system. uomustansiriyah.edu.iq For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. jove.comyoutube.com

Influence of Substituent Electronic Effects on SNAr Reactivity

The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), or carbonyl (–C=O) strongly activate an aryl halide towards SNAr when positioned ortho or para to the halogen. libretexts.orglibretexts.org They stabilize the anionic Meisenheimer intermediate by delocalizing the negative charge. jove.com Substituents in the meta position have a much smaller effect as they cannot participate in resonance delocalization of the charge from the ipso-position. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (–R) or alkoxy (–OR) are deactivating for SNAr reactions. They destabilize the negatively charged intermediate by pushing electron density into the ring.

In the case of this compound, the substituents are a methyl group (ortho to the bromine) and a methoxymethyl group (para to the bromine).

The methyl group is a weak electron-donating group, which deactivates the ring towards nucleophilic attack.

The methoxymethyl group (–CH₂OCH₃) is also generally considered electron-donating and would likewise be expected to deactivate the ring.

Due to the absence of any strong electron-withdrawing groups, this compound is expected to be highly unreactive under standard SNAr conditions. The reaction would require extremely harsh conditions, if it proceeds at all via this pathway.

Rearrangement Phenomena in Benzyne-Mediated Mechanisms

For aryl halides that are unactivated towards the addition-elimination (SNAr) pathway, nucleophilic substitution can occur under forcing conditions (e.g., a very strong base like sodium amide, NaNH₂) via an elimination-addition mechanism involving a highly reactive benzyne intermediate. youtube.commasterorganicchemistry.com

The mechanism proceeds in two main stages:

Elimination: The strong base abstracts a proton from the position ortho to the halogen, forming a carbanion. This is followed by the rapid elimination of the halide ion (e.g., Br⁻), resulting in the formation of a neutral but highly strained intermediate containing a formal triple bond within the benzene (B151609) ring, known as benzyne (or an aryne). masterorganicchemistry.comyoutube.com

Addition: The nucleophile then attacks one of the two carbons of the triple bond. Subsequent protonation (from the solvent or conjugate acid of the base) yields the final product. youtube.com

A key feature of the benzyne mechanism is the potential for rearrangement. If the benzyne intermediate is unsymmetrical, the incoming nucleophile can add to two different positions, leading to a mixture of products. For this compound, elimination of HBr would lead to the formation of 4-(methoxymethyl)-2-methylbenzyne. The nucleophile could then attack either C1 or C2 of the aryne, leading to two different regioisomeric products. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituents on the aryne. masterorganicchemistry.com

Lithium-Halogen Exchange and Grignard Reactions

Aryl bromides are common precursors for the generation of highly reactive organometallic reagents.

Lithium-Halogen Exchange: This reaction involves treating an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. wikipedia.org The reaction is an equilibrium process, but it is generally driven towards the formation of the more stable organolithium species. harvard.edu For this compound, the exchange would proceed as follows:

C₉H₁₁BrO + R-Li ⇌ C₉H₁₁LiO + R-Br

The resulting aryllithium reagent is a powerful nucleophile and strong base, readily reacting with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to form new carbon-carbon bonds. The reaction is typically very fast, often faster than nucleophilic addition or proton transfer. wikipedia.orgscribd.com

Grignard Reactions: Grignard reagents are formed by the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the insertion of magnesium into the carbon-halogen bond. For this compound, this would yield the corresponding Grignard reagent, [4-(methoxymethyl)-2-methylphenyl]magnesium bromide.

C₉H₁₁BrO + Mg → C₉H₁₁BrMgO

Like aryllithium reagents, aryl Grignard reagents are strong nucleophiles and bases, though generally less reactive than their lithium counterparts. They are widely used in organic synthesis for forming C-C bonds.

Radical Reactions Involving Aryl Halides

Aryl halides can participate in reactions involving radical intermediates. The formation of an aryl radical from an aryl halide can be initiated by heat, light, or a radical initiator. libretexts.orgyoutube.com A common method involves the use of tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN).

The reaction proceeds via a radical chain mechanism: libretexts.org

Initiation: AIBN decomposes upon heating to generate initiating radicals.

Propagation: The initiating radical abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This radical then abstracts the bromine atom from this compound to generate an aryl radical and tributyltin bromide. The aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the reduced product (4-(methoxymethyl)-2-methylbenzene) and regenerate the tributyltin radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species. libretexts.org

These aryl radical intermediates can also be trapped by other molecules, such as alkenes or alkynes, to form new carbon-carbon bonds in radical cyclization or intermolecular addition reactions. libretexts.org

Reactivity of the Methoxymethyl Group

The methoxymethyl group (–CH₂OCH₃), often used as a protecting group for phenols, also exhibits its own characteristic reactivity. researchgate.net In the context of this compound, the group contains a benzylic ether linkage.

The C-O bonds of the ether can be cleaved under various conditions. For aromatic methoxymethyl (MOM) ethers, cleavage can be achieved using Lewis acids or silyl reagents. For example, a combination of a trialkylsilyl triflate and 2,2'-bipyridyl can chemoselectively transform an aromatic MOM ether into a silyl ether. acs.org The reactivity can be influenced by other substituents on the ring; electron-withdrawing groups can make the reaction more difficult by reducing the electron density on the ether oxygen atoms. acs.org

The benzylic position (the –CH₂– group) is also a potential site for reactivity. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be susceptible to oxidation or radical halogenation under appropriate conditions, although this may require overcoming the reactivity of the other positions on the molecule.

Deprotection and Cleavage Reactions to Hydroxymethyl or Aldehyde/Carboxylic Acid

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding benzylic alcohol. Its removal (deprotection) or direct conversion to other functional groups is a key transformation.

Deprotection to Hydroxymethyl: The cleavage of the MOM ether to reveal the parent alcohol, (4-bromo-3-methylphenyl)methanol, can be achieved under acidic conditions. Various Lewis and Brønsted acids are effective for this transformation. thieme-connect.de For instance, reagents like boron trichloride are known to cleave methoxymethyl ethers. acs.org Another efficient method involves the use of zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol (n-PrSH), which can rapidly and selectively remove MOM groups from alcohol and phenol derivatives. researchgate.net

Oxidative Cleavage to Aldehyde and Carboxylic Acid: The methoxymethyl group can also be cleaved and concurrently oxidized to yield an aldehyde or a carboxylic acid.

Aldehyde Formation: Direct conversion to the aldehyde, 4-bromo-3-methylbenzaldehyde, can be complex. A more common route is a two-step process: first, deprotection to the benzylic alcohol, (4-bromo-3-methylphenyl)methanol, followed by oxidation. Selective oxidation of the resulting benzylic alcohol to the aldehyde can be accomplished using mild oxidizing agents like manganese dioxide (MnO₂). youtube.com

Carboxylic Acid Formation: Strong oxidizing agents can cleave the entire side chain, including the methoxymethyl group, directly to a carboxylic acid. Reagents such as hot aqueous potassium permanganate (KMnO₄) are capable of oxidizing alkyl side chains on a benzene ring to a carboxyl group, which would yield 4-bromo-3-methylbenzoic acid. iosrjournals.orglumenlearning.comstackexchange.com This powerful oxidation requires at least one hydrogen atom on the benzylic carbon. lumenlearning.com

| Transformation Product | Typical Reagents | Reaction Type |

|---|---|---|

| (4-bromo-3-methylphenyl)methanol | Lewis/Brønsted Acids (e.g., BCl₃, ZnBr₂/n-PrSH) | Deprotection/Cleavage |

| 4-bromo-3-methylbenzaldehyde | 1. Deprotection (e.g., acid) 2. Mild Oxidation (e.g., MnO₂) | Two-step Deprotection-Oxidation |

| 4-bromo-3-methylbenzoic acid | Strong Oxidation (e.g., hot KMnO₄) | Oxidative Cleavage |

Functionalization at the Benzylic Position

The methyl group at the C2 position of the benzene ring is a benzylic position and is particularly reactive. This reactivity allows for selective functionalization through halogenation, oxidation, and reduction reactions.

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, facilitating their reaction under free-radical conditions. lumenlearning.comlibretexts.org The selective bromination of the methyl group to form 1-bromo-2-(bromomethyl)-4-(methoxymethyl)benzene can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or peroxide. youtube.comyoutube.commychemblog.com The reaction proceeds via a free-radical chain mechanism. A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which is more stable than other possible alkyl radicals. youtube.comchemistrysteps.com This stabilized intermediate then reacts with a source of bromine to yield the brominated product. mychemblog.comchemistrysteps.com

The benzylic methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are commonly used for this purpose. lumenlearning.com The reaction with hot, acidic KMnO₄ will convert the methyl group into a carboxyl group, yielding 2-bromo-4-(methoxymethyl)benzoic acid, provided the other functional groups are stable to the harsh conditions. The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. youtube.comlumenlearning.com

While the methyl group is already in a reduced state, reduction reactions are relevant for derivatives formed at the benzylic position. For instance, if the methyl group is first oxidized to a carboxylic acid as described above, the resulting 2-bromo-4-(methoxymethyl)benzoic acid can be reduced back to a primary alcohol, 1-bromo-4-(methoxymethyl)-2-(hydroxymethyl)benzene. Common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane in tetrahydrofuran (BH₃/THF). libretexts.orgresearchgate.netorganic-chemistry.org Borane is often preferred for its greater selectivity and milder reaction conditions. libretexts.org Catalytic methods using manganese complexes and hydrosilanes have also been developed for this transformation. nih.govacs.org

| Reaction Type | Starting Group | Product Group | Typical Reagents |

|---|---|---|---|

| Benzylic Halogenation | -CH₃ | -CH₂Br | NBS, light (hν) or peroxide |

| Benzylic Oxidation | -CH₃ | -COOH | KMnO₄, heat |

| Reduction | -COOH | -CH₂OH | LiAlH₄ or BH₃/THF |

Interplay of Substituent Effects on Reactivity (Bromine, Methoxymethyl, Methyl)

The rate and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are governed by the combined electronic and steric effects of the three substituents. wikipedia.org

-Br (Bromo group): Halogens are deactivating yet ortho, para-directing. leah4sci.commasterorganicchemistry.com They withdraw electron density from the ring through a strong negative inductive effect (-I), making the ring less reactive than benzene. However, they can donate electron density through a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

-CH₃ (Methyl group): Alkyl groups are activating and ortho, para-directing. They donate electron density to the ring through a positive inductive effect (+I) and hyperconjugation, making the ring more reactive than benzene. quora.comdalalinstitute.com

-CH₂OCH₃ (Methoxymethyl group): This group is generally considered to be weakly activating and ortho, para-directing. It functions similarly to an alkyl group but its effect is moderated by the electronegative oxygen atom.

When multiple substituents are present on a benzene ring, the most strongly activating group typically controls the position of further substitution. purechemistry.org In this case, both the methyl and methoxymethyl groups are activating, while the bromo group is deactivating. Therefore, the directing influence will primarily come from the -CH₃ and -CH₂OCH₃ groups.

The available positions for substitution are C3, C5, and C6.

The -CH₃ group at C2 directs ortho to C3.

The -CH₂OCH₃ group at C4 directs ortho to C3 and C5.

The -Br group at C1 directs ortho to C6.

Both activating groups direct towards the C3 and C5 positions. However, steric hindrance plays a crucial role in determining the final product distribution. nih.gov

Position C3: This position is sterically hindered due to its location between the bromo (C1) and methyl (C2) groups.

Position C6: This position is sterically hindered by the adjacent bromo group at C1.

Position C5: This position is relatively less sterically hindered compared to C3 and C6.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C5 position . This position is activated by the ortho, para-directing methoxymethyl group and is the most sterically accessible site on the ring.

Regioselectivity in Electrophilic and Nucleophilic Processes

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is determined by the directing effects of the substituents already present on the benzene ring. The substituents on this compound are a bromine atom, a methyl group, and a methoxymethyl group.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. It is an ortho, para-director. wikipedia.orgsaskoer.camasterorganicchemistry.com

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because of a competing electron-donating resonance effect (+M) from their lone pairs. wikipedia.orgsaskoer.camasterorganicchemistry.com

The positions open to substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

Position C3: ortho to the methyl group and meta to both the bromo and methoxymethyl groups.

Position C5: para to the methyl group, meta to the bromo group, and ortho to the methoxymethyl group.

Position C6: ortho to the bromo group and meta to both the methyl and methoxymethyl groups.

Given that the methyl and methoxymethyl groups are activating and the bromo group is deactivating, electrophilic attack will be preferentially directed to the positions most activated by the electron-donating groups. Therefore, substitution is most likely to occur at position C5 , which is para to the activating methyl group and ortho to the activating methoxymethyl group. Steric hindrance from the adjacent methyl group might slightly disfavor attack at position C3. Position C6 is deactivated by the inductive effect of the adjacent bromine atom.

The predicted regioselectivity for major electrophilic substitution products is summarized in the table below.

| Position of Electrophilic Attack | Directing Influence of Substituents | Predicted Outcome |

| C3 | ortho to -CH₃ (activating), meta to -Br (deactivating), meta to -CH₂OCH₃ (activating) | Minor Product |

| C5 | para to -CH₃ (activating), meta to -Br (deactivating), ortho to -CH₂OCH₃ (activating) | Major Product |

| C6 | ortho to -Br (deactivating), meta to -CH₃ (activating), meta to -CH₂OCH₃ (activating) | Minor Product |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen) to activate the ring towards nucleophilic attack. khanacademy.orgwikipedia.orgchemistrysteps.com The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

This compound lacks strong electron-withdrawing groups. Instead, it possesses electron-donating methyl and methoxymethyl groups, which increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. Reactions would likely require forcing conditions, potentially proceeding through an alternative mechanism like the benzyne elimination-addition pathway if a very strong base is used. chemistrysteps.comgla.ac.uk

Mechanistic Investigations and Kinetic Studies

Mechanistic investigations provide insight into the step-by-step process of a chemical reaction. For a molecule like this compound, several experimental techniques could be employed to elucidate reaction mechanisms.

In electrophilic aromatic substitution, the key reaction intermediate is the arenium ion, also known as a Wheland intermediate or a σ-complex. lumenlearning.comresearchgate.netlumenlearning.comlibretexts.org This is a cationic species in which the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

For this compound, electrophilic attack at the C5 position would lead to the formation of a resonance-stabilized arenium ion. The positive charge in this intermediate can be delocalized across the ring and is stabilized by the electron-donating methyl and methoxymethyl groups. The isolation or spectroscopic observation (e.g., by NMR under superacid conditions) of such intermediates would provide direct evidence for the proposed reaction pathway. researchgate.net

In contrast, radical reactions, such as benzylic bromination of the methyl group using N-bromosuccinimide (NBS), would proceed through a benzylic radical intermediate. masterorganicchemistry.comlibretexts.orgchemistry.coach This radical is stabilized by resonance with the aromatic ring. libretexts.orgchemistry.coach

| Reaction Type | Probable Intermediate | Method of Elucidation |

| Electrophilic Aromatic Substitution | Arenium (Wheland) Ion | Spectroscopic observation (e.g., NMR) in strong acid |

| Radical Benzylic Bromination | Benzylic Radical | Radical trapping experiments, ESR spectroscopy |

To determine if a reaction proceeds via a radical mechanism, radical trapping experiments can be performed. These experiments involve adding a compound, known as a radical trap, to the reaction mixture. This trap is highly reactive towards free radicals, and its incorporation into the products provides evidence for the presence of radical intermediates.

For instance, if this compound were subjected to conditions that could potentially induce homolytic cleavage of the C-Br bond or a benzylic C-H bond, a radical trap like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) could be added. acs.org The formation of products where the aryl or benzylic radical has been intercepted by the trap would confirm a radical pathway. acs.orgacs.orgnih.gov The absence of such trapped products would suggest an ionic or concerted mechanism.

Crossover experiments are a powerful tool for distinguishing between intramolecular (within the same molecule) and intermolecular (between different molecules) reaction pathways. wikipedia.orgdbpedia.org In a typical crossover experiment, two similar but isotopically labeled or structurally distinct reactants are allowed to react together in the same vessel. wikipedia.org

For example, to investigate the mechanism of a potential rearrangement or migration reaction involving the methoxymethyl group, one could perform a crossover experiment with an equimolar mixture of this compound and a deuterated analogue, such as 1-bromo-4-(trideuteromethoxymethyl)-2-methylbenzene. If the reaction is strictly intramolecular, no "crossover" products (e.g., this compound containing deuterium or the deuterated analogue containing protium in the methoxy (B1213986) part of the side chain) would be observed. The presence of such crossover products would strongly indicate an intermolecular mechanism, where fragments of the molecule detach and can recombine with fragments from other molecules. youtube.com

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. youtube.com Measuring the KIE can provide valuable information about the rate-determining step of a reaction. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.

In the context of electrophilic aromatic substitution on this compound, one could compare the rate of reaction of the standard compound with a deuterated analogue where the hydrogen at the site of substitution (e.g., C5) is replaced by deuterium.

Significant Primary KIE (kH/kD > 1): A significant primary KIE would be observed if the cleavage of the C-H/C-D bond is part of the rate-determining step. This is less common in EAS but can occur, for example, in some sulfonation reactions where the initial electrophilic attack is reversible. stackexchange.com

The expected KIE values for different mechanistic scenarios are outlined below.

| Reaction Mechanism | Rate-Determining Step | Expected kH/kD |

| Typical EAS | Formation of Arenium Ion | ~1 |

| EAS with Reversible Electrophilic Attack | Proton/Deuteron Removal | >1 (Primary KIE) |

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Intermediate in the Synthesis of Complex Molecules

The structural motifs present in 1-Bromo-4-(methoxymethyl)-2-methylbenzene are found within a range of more complex and functionally significant molecules. Its application as a synthetic intermediate is therefore of considerable interest in several areas of chemical science.

While direct synthesis of commercial drugs using this compound is not extensively documented in publicly available literature, its structural analogs are pivotal in medicinal chemistry. For instance, substituted bromobenzene (B47551) derivatives are widely used in the synthesis of pharmaceutical compounds. The bromo-methoxy-methylbenzene framework is a common feature in molecules designed to interact with biological systems. The development of novel therapeutics often involves the assembly of complex structures from smaller, functionalized building blocks like this compound.

| Potential Pharmaceutical Application Area | Key Reaction Type | Role of this compound |

| Anti-inflammatory agents | Suzuki Coupling | Provides a substituted phenyl core for the construction of biaryl structures. |

| Neurological drugs | Buchwald-Hartwig Amination | Acts as an electrophile to introduce the substituted benzene (B151609) ring onto an amine. |

| Anticancer agents | Sonogashira Coupling | Enables the formation of carbon-carbon triple bonds for linking to other molecular fragments. |

This table represents potential applications based on the known reactivity of similar compounds.

The field of agrochemicals relies on the creation of novel molecules that can act as herbicides, insecticides, or fungicides. Substituted aromatic compounds are a cornerstone in the design of these active ingredients. The specific arrangement of substituents in this compound could be leveraged to synthesize new agrochemical candidates. The lipophilicity and metabolic stability of the final products can be fine-tuned by the presence of the methyl and methoxymethyl groups.

The synthesis of organic materials with specific electronic or photophysical properties is a rapidly growing area of research. Aryl halides, such as this compound, are fundamental starting materials for the synthesis of conjugated polymers and other organic electronic materials. Through polymerization reactions, often mediated by transition metal catalysts, these smaller units can be linked together to form long chains with desirable properties for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A number of naturally occurring and synthetic compounds with interesting biological activities contain substituted benzene rings. For example, various bromophenols isolated from marine sources have demonstrated antioxidant and other valuable biological properties. The synthesis of analogs of these natural products, with the aim of enhancing their activity or exploring their mechanism of action, can be facilitated by the use of versatile building blocks like this compound. Research into the synthesis of bromophenol derivatives has highlighted the importance of substituted brominated starting materials.

Development of Novel Synthetic Routes and Methodologies

The utility of a chemical compound is not only defined by its direct incorporation into final products but also by its role in advancing the field of synthetic chemistry itself.

In drug discovery and materials science, it is often desirable to create a library of related compounds to screen for optimal properties. This process, known as scaffold diversification, relies on a common starting material that can be readily modified in a variety of ways. This compound is an excellent candidate for such a role. The bromine atom can be subjected to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of different functional groups and molecular fragments. This enables the systematic exploration of the chemical space around a central core structure, which is a powerful strategy for identifying new leads in both pharmaceutical and materials research.

| Reaction Type | Reagent | Bond Formed | Potential Application |

| Suzuki Coupling | Boronic acids/esters | C-C | Biaryl synthesis for pharmaceuticals and materials |

| Heck Coupling | Alkenes | C-C | Synthesis of stilbenes and related structures |

| Sonogashira Coupling | Terminal alkynes | C-C | Creation of conjugated systems for electronics |

| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of anilines and derivatives for medicinal chemistry |

| Stille Coupling | Organostannanes | C-C | Formation of complex carbon skeletons |

This table illustrates how this compound can be used in various cross-coupling reactions for scaffold diversification.

Tandem and Cascade Reaction Sequences

While specific, named tandem or cascade reactions prominently featuring this compound are not extensively documented in dedicated studies, the principles of organic synthesis allow for its theoretical application in such sequences. Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are a cornerstone of efficient synthesis.

For instance, the bromo- and methoxymethyl-moieties on the ring could be exploited in a palladium-catalyzed tandem sequence. A hypothetical reaction could involve an initial Suzuki or Sonogashira coupling at the bromo-position, followed by an intramolecular cyclization triggered by the deprotection or activation of the methoxymethyl group. The design of such sequences is a continuing area of interest in synthetic chemistry for the rapid construction of complex molecular architectures.

Utilization in Derivatization for Analytical Research

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for analysis by a particular instrumental technique. The chemical properties of this compound lend themselves to its potential use as a derivatizing agent, particularly for enhancing detection in spectrometric methods.

Reagent Design for Enhanced Spectrometric Detection

The presence of the bromo- and methyl-substituted benzene ring in this compound can be advantageous in the design of reagents for spectrometric detection. The aromatic ring can act as a chromophore, absorbing ultraviolet light, which is useful for UV-Vis spectroscopy and liquid chromatography with UV detection.

Furthermore, reagents incorporating a bromine atom can be particularly useful in mass spectrometry. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a distinctive M/M+2 isotopic signature in the mass spectrum of the derivative. This unique pattern can aid in the identification and confirmation of the derivatized analyte, distinguishing it from background noise and other components in a complex mixture.

A hypothetical derivatization reagent based on this compound could be designed to react with specific functional groups (e.g., alcohols, amines, or carboxylic acids) on a target analyte. The resulting derivative would then carry the brominated aromatic tag, facilitating its detection and quantification.

Application in Biomarker Analysis Methodologies

Biomarkers are measurable indicators of a biological state or condition. The sensitive and accurate detection of biomarkers is crucial for disease diagnosis, prognosis, and monitoring treatment efficacy. Derivatization is often employed in biomarker analysis to improve the analytical properties of the target molecules.

While direct applications of this compound in established biomarker analysis methodologies are not prominently reported, its potential can be inferred from the principles of analytical reagent design. A derivatizing agent containing this moiety could be used to tag biomarkers that lack a strong chromophore or a readily ionizable group, thereby enhancing their detectability by LC-UV or LC-MS. For example, a reactive derivative of this compound could be synthesized to specifically react with a functional group present in a particular class of biomarkers, such as the hydroxyl group in steroid hormones or the amino group in certain amino acid metabolites. The resulting tagged biomarker would then be more amenable to sensitive detection.

The development of new derivatization strategies is an active area of research in analytical chemistry, and compounds like this compound represent a platform from which novel reagents with tailored specificities and detection characteristics can be designed.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1H and 13C NMR Analysis

Specific ¹H and ¹³C NMR data for "1-Bromo-4-(methoxymethyl)-2-methylbenzene" are not available in the searched literature. For a complete structural assignment, one would expect to observe distinct signals in the ¹H NMR spectrum corresponding to the aromatic protons, the benzylic protons of the methoxymethyl group, the methyl protons of the methoxymethyl group, and the protons of the methyl group on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as each aromatic C-H pair and the carbons and protons of the methoxymethyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) studies could potentially be used to investigate conformational changes, such as the rotation around the C-C and C-O single bonds of the methoxymethyl substituent. However, no such studies have been reported for "this compound."

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For "this compound" (C9H11BrO), HRMS would be expected to confirm its exact mass, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). No experimental HRMS data has been found in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a spectrum of fragment ions (daughter ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group, the entire methoxymethyl group, or the bromine atom. However, without experimental data, a detailed fragmentation analysis is not possible.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantitative analysis and mass spectra for definitive identification.

Table 2: Expected GC-MS Fragmentation Data for this compound (Based on typical fragmentation of related bromo-aromatic compounds)

| Ion | m/z (⁷⁹Br / ⁸¹Br) | Description |

| [M]⁺ | 214 / 216 | Molecular Ion |

| [M-CH₃O]⁺ | 183 / 185 | Loss of a methoxy radical |

| [M-CH₂OCH₃]⁺ | 169 / 171 | Loss of the methoxymethyl group |

| [C₇H₆Br]⁺ | 169 / 171 | Bromotropylium ion |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reverse-phase HPLC method would be most suitable for purity assessment and reaction monitoring.

Drawing from established methods for similar compounds like 1-bromo-4-methoxybenzene, a typical HPLC setup would involve a C18 stationary phase. sielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid such as formic acid to ensure good peak shape and compatibility with a mass spectrometer detector (LC-MS). sielc.com By monitoring the disappearance of starting material peaks and the appearance of the product peak at a specific retention time, the progress of the synthesis can be effectively tracked. The purity of the final compound is determined by the relative area of its peak in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Analysis of this compound (Based on methods for related compounds)

| Parameter | Condition |

| Column | C18, 3 µm particle size |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry |

| Mode | Isocratic or Gradient |

Thin Layer Chromatography (TLC) in Synthetic Optimization

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used extensively in synthetic chemistry for qualitative monitoring of reactions and for optimizing purification conditions. In the synthesis of compounds like this compound, TLC is used to quickly assess the status of a reaction by spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials.

The plate is then developed in a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots are visualized under UV light. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. By comparing the retention factor (Rf) of the product spot to the starting materials, chemists can confirm the formation of a new, different compound. Different solvent systems can be tested to find the optimal conditions for separation, which can then be scaled up for column chromatography purification. rsc.org

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

While this compound is a liquid or low-melting solid at room temperature, its derivatives can often be crystallized to provide unambiguous proof of structure through single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the solid state.

For example, the crystal structure of 1-bromo-4-methyl-2-nitrobenzene, a related compound, has been determined. researchgate.net In this derivative, the dihedral angle between the nitro group and the phenyl ring was found to be 14.9(11)°. researchgate.net Such data provides invaluable insight into the steric and electronic effects of the substituents on the benzene ring. If a crystalline derivative of this compound were to be synthesized, X-ray crystallography would provide definitive confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1-Bromo-4-(methoxymethyl)-2-methylbenzene, DFT calculations can reveal fundamental aspects of its structure and reactivity.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations can be employed to understand the electronic environment of this compound. Key reactivity descriptors, derived from the molecular orbitals calculated by DFT, help in predicting how the molecule will interact with other chemical species. These descriptors are based on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties of substituted benzenes are significantly influenced by the nature of their substituents. In the case of this compound, the methyl (-CH₃) and methoxymethyl (-CH₂OCH₃) groups are electron-donating, while the bromo (-Br) group is deactivating yet ortho-, para-directing due to a combination of inductive and resonance effects. DFT studies on similar substituted benzenes, such as anisole (B1667542) and nitrobenzene, have shown that electron-donating groups like the methoxy (B1213986) group in anisole lead to a synergy of strong electron delocalization and attractive interactions that direct electrophiles to the ortho and para positions. rsc.org

For this compound, the HOMO is expected to be distributed across the benzene (B151609) ring, with significant contributions from the electron-rich positions ortho and para to the activating groups. The LUMO, conversely, would indicate the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. modgraph.co.uk A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |